4-(Isobutylsulfonyl)-1-naphthaldehyde
Description
Contextualization within Naphthalene (B1677914) Chemistry Research
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in the synthesis of a myriad of organic compounds. pharmaguideline.comnih.gov Its derivatives are integral to numerous industrial and research applications, including the manufacturing of dyes, pigments, pharmaceuticals, and advanced materials. pharmaguideline.comnumberanalytics.com The chemical modification of the naphthalene ring allows for the fine-tuning of its electronic and steric properties, leading to compounds with tailored functionalities. nih.gov
4-(Isobutylsulfonyl)-1-naphthaldehyde fits into this broader context as a disubstituted naphthalene derivative. The strategic placement of the isobutylsulfonyl and aldehyde groups at the 1 and 4 positions of the naphthalene core can be expected to confer specific chemical reactivity and physical properties. Research into naphthalene derivatives is an active field, with ongoing efforts to develop new catalysts and synthetic methods for creating complex molecules with potential applications in medicinal chemistry and materials science. numberanalytics.comontosight.ai The study of compounds like this compound contributes to the fundamental understanding of structure-activity relationships within the vast family of naphthalene-based molecules. researchgate.net
Significance of Sulfonyl and Aldehyde Functional Groups in Organic Synthesis
The chemical behavior of this compound is largely dictated by its two functional groups: the sulfonyl group and the aldehyde group. Both are highly significant in the realm of organic synthesis.
The sulfonyl group (-SO2-) is a polar, electron-withdrawing group that can significantly influence a molecule's properties. fiveable.me Its presence can enhance water solubility and modulate the reactivity of the aromatic ring. ontosight.aifiveable.me In synthetic chemistry, sulfonyl groups are often employed as protecting groups for amines and phenols due to their stability under both acidic and basic conditions. chem-station.com Furthermore, sulfonyl-containing compounds, such as sulfonamides, are renowned for their diverse biological activities, finding applications in the development of pharmaceuticals. fiveable.menih.gov
The aldehyde group (-CHO) is characterized by a carbonyl center bonded to a hydrogen atom and an R group. wikipedia.orgchemistrytalk.org Aldehydes are highly reactive and serve as crucial intermediates in a vast number of organic transformations. fiveable.me They readily undergo nucleophilic addition reactions, oxidation to carboxylic acids, and reduction to alcohols, making them versatile handles for molecular elaboration. fiveable.memsu.edu The aldehyde functionality is a cornerstone of organic synthesis, enabling the construction of complex carbon skeletons. libretexts.org
The combination of both a sulfonyl and an aldehyde group on a naphthalene scaffold suggests a molecule with a rich and varied chemical reactivity, offering multiple avenues for further synthetic modification.
Overview of Current Research Gaps and Opportunities for this compound
A comprehensive review of the scientific literature reveals a significant research gap concerning this compound. While extensive research exists on naphthalene derivatives, sulfonamides, and naphthaldehydes individually, this specific combination of functional groups on the naphthalene core appears to be largely unexplored. This lack of specific data presents a fertile ground for new research endeavors.
The primary opportunities for future investigation lie in several key areas:
Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound would be the first crucial step. This would be followed by a thorough characterization of its physicochemical properties.
Medicinal Chemistry: Given that both naphthalene and sulfonyl-containing compounds have a rich history in drug discovery, a significant opportunity exists to explore the potential biological activities of this molecule. nih.govekb.eg Screening for anticancer, antimicrobial, or anti-inflammatory properties could be a promising avenue. researchgate.netnih.gov
Materials Science: Naphthalene-based materials are known for their applications in organic electronics and fluorescent probes. nih.gov The unique electronic properties imparted by the sulfonyl and aldehyde groups could make this compound a candidate for the development of novel functional materials. researchgate.net
Synthetic Applications: The reactivity of the aldehyde group can be exploited to synthesize a library of new derivatives. These derivatives could then be evaluated for various applications, further expanding the chemical space around this core structure.
The table below outlines potential research directions and the significance of each.
| Research Area | Potential Focus | Significance |
| Synthetic Chemistry | Development of novel synthetic pathways. | To enable access to the compound for further study. |
| Medicinal Chemistry | In-vitro screening for biological activity (e.g., anticancer, antimicrobial). | Potential for the discovery of new therapeutic agents. |
| Materials Science | Investigation of photophysical and electronic properties. | Could lead to the development of new organic electronic materials or sensors. |
| Derivative Synthesis | Exploration of the reactivity of the aldehyde and sulfonyl groups. | To create a diverse range of new compounds for further investigation. |
Structure
3D Structure
Properties
Molecular Formula |
C15H16O3S |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-(2-methylpropylsulfonyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C15H16O3S/c1-11(2)10-19(17,18)15-8-7-12(9-16)13-5-3-4-6-14(13)15/h3-9,11H,10H2,1-2H3 |
InChI Key |
FBSWXFWRMMOHFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Isobutylsulfonyl 1 Naphthaldehyde
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 4-(isobutylsulfonyl)-1-naphthaldehyde suggests several plausible synthetic routes. The primary disconnections involve the carbon-sulfur bond of the sulfonyl group and the carbon-carbon bond of the aldehyde group.
One logical disconnection is at the C-S bond, leading to a 4-formylnaphthalene-1-sulfonyl halide precursor and an isobutyl nucleophile. This approach, however, might be challenging due to the potential for competing reactions at the aldehyde group.
A more practical approach involves disconnecting the formyl group first, leading to 4-(isobutylsulfonyl)naphthalene as a key intermediate. This intermediate can then be formylated to yield the target molecule. Alternatively, the isobutylsulfonyl group can be disconnected, leading back to a naphthalene-1-carbaldehyde-4-sulfonic acid or a derivative thereof.
A third strategy involves the construction of the substituted naphthalene (B1677914) ring from simpler acyclic precursors, although this is generally a more complex and less common approach for this type of substitution pattern. The most common strategies focus on the late-stage functionalization of a pre-formed naphthalene scaffold.
Synthesis of Naphthalene Precursors
Approaches to Substituted Naphthalene Scaffolds
The synthesis of polysubstituted naphthalenes can be achieved through several established methods. One common approach is the electrophilic substitution of naphthalene and its derivatives. However, controlling the regioselectivity of these reactions can be challenging. nih.gov For instance, the direct substitution of naphthalene often leads to a mixture of isomers.
Another powerful method for constructing the naphthalene skeleton is through annulation reactions. For example, the reaction of a phenyl radical with another phenyl radical can lead to the formation of naphthalene, providing a pathway to fused ring structures. nih.gov More controlled syntheses often involve the cyclization of appropriately substituted acyclic precursors, such as those derived from benzene (B151609) derivatives.
Recently, novel methods such as the nitrogen-to-carbon transmutation of isoquinolines have emerged as a convenient route to substituted naphthalene derivatives. nih.gov This method utilizes a Wittig-type reaction to replace the nitrogen atom in the isoquinoline (B145761) ring with a carbon atom, providing access to a wide range of substituted naphthalenes. nih.gov
Introduction of Sulfonyl and Aldehyde Precursors
The introduction of sulfonyl and aldehyde functionalities, or their precursors, onto the naphthalene ring is a key aspect of the synthesis. This can be done either before or after the formation of the naphthalene core. For instance, a sulfonic acid group can be introduced onto a naphthalene precursor, which is then converted to the desired sulfonyl chloride and subsequently reacted with an isobutyl Grignard reagent.
Direct Functionalization Strategies
Direct functionalization of the naphthalene ring is a common and efficient way to introduce the required sulfonyl and aldehyde groups.
Sulfonylation Reactions for Naphthalene Derivatives
The sulfonylation of naphthalene is a well-established reaction. The reaction of naphthalene with concentrated sulfuric acid can yield either 1-naphthalenesulfonic acid or 2-naphthalenesulfonic acid, depending on the reaction temperature. At lower temperatures (around 80 °C), the kinetically controlled product, 1-naphthalenesulfonic acid, is favored. wordpress.com At higher temperatures (around 160 °C), the thermodynamically more stable 2-naphthalenesulfonic acid is the major product. wordpress.com This temperature-dependent selectivity is a key consideration in the synthesis of specifically substituted naphthalenes.
For the synthesis of this compound, starting from 1-naphthaldehyde (B104281), a direct sulfonylation would likely be directed to the 5- or 8-position due to the directing effect of the aldehyde group. Therefore, a more controlled approach would be necessary. One such method is the Friedel-Crafts sulfonylation using a sulfonyl chloride in the presence of a Lewis acid. This method can offer better regioselectivity. For instance, Friedel-Crafts sulfonylation of arenes using solid acid catalysts like Fe³⁺-montmorillonite has been shown to be an eco-friendly and selective method for the synthesis of sulfones. researchgate.net
| Sulfonylation Method | Reagents | Temperature | Major Product(s) | Reference |
| Sulfonation | Concentrated H₂SO₄ | 80 °C | 1-Naphthalenesulfonic acid | wordpress.com |
| Sulfonation | Concentrated H₂SO₄ | 160 °C | 2-Naphthalenesulfonic acid | wordpress.com |
| Friedel-Crafts Sulfonylation | ArSO₂Cl, Fe³⁺-montmorillonite | Varies | Aryl sulfones | researchgate.net |
Formylation Reactions on Naphthalene Rings
Formylation of the naphthalene ring can be achieved through various methods. These reactions are a form of electrophilic aromatic substitution and are generally more effective on electron-rich aromatic systems. wikipedia.org
Common formylation methods include the Gattermann-Koch reaction (using CO and HCl with a catalyst), the Vilsmeier-Haack reaction (using a substituted formamide (B127407) and phosphoryl chloride), and the Duff reaction (using hexamethylenetetramine). The choice of method depends on the substrate and the desired regioselectivity. For instance, 1-naphthaldehyde can be prepared from naphthalene using dichloromethyl methyl ether in the presence of stannic chloride. orgsyn.org The Sommelet reaction, involving the reaction of a halomethylnaphthalene with hexamethylenetetramine, is another route to naphthaldehydes. orgsyn.orgorgsyn.org
A process for the formylation of aromatic compounds using a halogenated compound in the presence of a Lewis acid, followed by a base, has also been described. google.com The regioselectivity of the formylation of a substituted naphthalene will be influenced by the directing effects of the existing substituents. In the case of a 4-substituted naphthalene, formylation would be expected to occur at the 1- or 8-position.
| Formylation Method | Reagents | Substrate Example | Product | Reference |
| Rieche Formylation | Dichloromethyl methyl ether, SnCl₄ | Naphthalene | 1-Naphthaldehyde | orgsyn.org |
| Sommelet Reaction | Hexamethylenetetramine, H₂O/HOAc | 1-Chloromethylnaphthalene | 1-Naphthaldehyde | orgsyn.org |
| Gattermann-Koch Reaction | CO, HCl, AlCl₃/CuCl | Benzene | Benzaldehyde | google.com |
Convergent and Linear Synthetic Routes
The construction of this compound can be approached through either a linear sequence, where the naphthalene core is functionalized step-by-step, or a convergent approach, where separately synthesized fragments are combined.
A plausible and regioselective linear synthetic strategy would commence with a substituted naphthalene, such as 1-bromonaphthalene, to control the introduction of functional groups at the C1 and C4 positions. This stepwise approach ensures the correct placement of the aldehyde and the isobutylsulfonyl moieties.
Proposed Linear Synthetic Route:
Sulfonation of 1-Bromonaphthalene: The synthesis can begin with the electrophilic sulfonation of 1-bromonaphthalene. The directing effect of the bromine atom guides the incoming sulfonic acid group primarily to the C4 position. This reaction is typically carried out using fuming sulfuric acid. numberanalytics.com
Chlorination of the Sulfonic Acid: The resulting 1-bromo-4-naphthalenesulfonic acid is then converted to its more reactive sulfonyl chloride derivative. This transformation can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). thieme-connect.comwikipedia.org More modern and milder reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) can also be employed for this purpose, often under solvent-free conditions. thieme-connect.com
Introduction of the Isobutyl Group: The 1-bromo-4-naphthalenesulfonyl chloride is then reacted with an isobutyl nucleophile. A common method involves the use of an organometallic reagent, such as isobutylmagnesium bromide (a Grignard reagent), to form the C-S bond, yielding 1-bromo-4-(isobutylsulfonyl)naphthalene.
Formylation to Yield the Final Product: The final step is the introduction of the aldehyde group at the C1 position. This can be accomplished through a metal-halogen exchange reaction on the bromo-substituted intermediate, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). Alternatively, palladium-catalyzed formylation reactions, using carbon monoxide and a hydrogen source, represent a more modern approach to introduce the aldehyde functionality. prepchem.com
| Step | Reactant | Reagent(s) | Product | Typical Conditions |
| 1 | 1-Bromonaphthalene | Fuming H₂SO₄ | 1-Bromo-4-naphthalenesulfonic acid | 40-60 °C |
| 2 | 1-Bromo-4-naphthalenesulfonic acid | Thionyl chloride (SOCl₂) | 1-Bromo-4-naphthalenesulfonyl chloride | Reflux |
| 3 | 1-Bromo-4-naphthalenesulfonyl chloride | Isobutylmagnesium bromide | 1-Bromo-4-(isobutylsulfonyl)naphthalene | Anhydrous THF, 0 °C to rt |
| 4 | 1-Bromo-4-(isobutylsulfonyl)naphthalene | n-BuLi, then DMF | This compound | Anhydrous THF, -78 °C |
Note: This table presents a proposed synthetic pathway with typical reagents and conditions based on analogous chemical transformations, as direct synthesis data for this specific compound is limited.
An alternative linear route could involve the initial formylation of naphthalene, followed by subsequent sulfonation and installation of the isobutyl group.
Formylation of Naphthalene: Naphthalene can be formylated to produce 1-naphthaldehyde through various methods, including the Vilsmeier-Haack reaction (using DMF and POCl₃) or Friedel-Crafts type reactions. orgsyn.orgchemistrysteps.com The Vilsmeier-Haack reaction is particularly effective for electron-rich aromatic compounds. organic-chemistry.org
Sulfonation of 1-Naphthaldehyde: The subsequent sulfonation of 1-naphthaldehyde presents a regioselectivity challenge. The aldehyde group is electron-withdrawing and deactivating, which can lead to a mixture of isomers. Studies on the sulfonation of 1-formylnaphthalene with sulfur trioxide have shown the formation of a mixture of sulfonic acids, with substitution occurring at the 5-, 6-, 7-, and 8-positions. jlu.edu.cn Achieving selective sulfonation at the desired C4 position would be difficult and likely result in low yields, making this route less synthetically viable than the one starting with 1-bromonaphthalene.
Advanced Synthetic Approaches
Modern synthetic chemistry offers advanced methods that could potentially be applied to the synthesis of this compound, aiming for higher efficiency, selectivity, and sustainability.
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, bypassing the need for pre-functionalized substrates. anr.fr
Direct C-H Sulfonylation: Research into direct C-H sulfonylation of naphthalenes could provide a more atom-economical route. While less common than other C-H functionalizations, methods involving palladium or other transition metal catalysts could potentially be developed to directly install a sulfonyl group at the C4 position of 1-naphthaldehyde or a protected precursor.
Directed C-H Formylation: If starting with a 4-substituted naphthalene derivative, a directing group could be used to guide a transition metal catalyst to selectively formylate the C1 position. The development of regioselective halogenation of naphthaldehydes using palladium catalysis suggests that C-H activation strategies are feasible for this class of compounds. anr.fr Ruthenium-catalyzed remote C-H functionalization of naphthalenes also showcases the potential for highly selective syntheses. rsc.org
Applying green chemistry principles to the synthesis of this compound would focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
Catalytic Reagents: Utilizing catalytic amounts of reagents, such as in C-H functionalization, instead of stoichiometric amounts of activating groups or harsh reagents (like in classical Friedel-Crafts reactions) aligns with green chemistry principles. psu.edu
Safer Solvents and Reagents: The proposed synthesis involves reagents like thionyl chloride and solvents like anhydrous THF. Green chemistry would encourage the exploration of safer alternatives. For instance, the conversion of sulfonic acids to sulfonyl chlorides can be performed under solvent-free conditions. thieme-connect.com
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a key principle. Direct C-H activation/functionalization pathways generally offer higher atom economy compared to classical methods that require activating and leaving groups. orgsyn.org
For the potential large-scale production of this compound, optimization of the synthetic route is crucial.
Process Optimization: A detailed study of reaction parameters such as temperature, concentration, catalyst loading, and reaction time for each step of the most viable linear route (e.g., starting from 1-bromonaphthalene) would be necessary to maximize yield and minimize byproduct formation.
Flow Chemistry: The use of continuous flow reactors could offer advantages for scalability, providing better control over reaction parameters, improving safety for potentially hazardous reactions, and allowing for more efficient production compared to batch processes.
Purification: Developing efficient and scalable purification methods, such as crystallization over chromatographic separation, would be essential for obtaining the final product with high purity in a cost-effective manner.
Chemical Transformations and Reactivity of 4 Isobutylsulfonyl 1 Naphthaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group is a versatile functional group that readily undergoes a variety of chemical reactions. The principal reactions are nucleophilic additions and condensation reactions, which are fundamental to many organic syntheses.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.
The reduction of the aldehyde in 4-(isobutylsulfonyl)-1-naphthaldehyde to a primary alcohol, (4-(isobutylsulfonyl)naphthalen-1-yl)methanol, can be readily achieved using various hydride reagents. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). saskoer.cayoutube.com
The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. saskoer.ca
Table 1: Expected Products of Hydride Reduction
| Starting Material | Reagent | Product |
| This compound | 1. NaBH₄, Solvent (e.g., Methanol, Ethanol) 2. H₃O⁺ workup | (4-(Isobutylsulfonyl)naphthalen-1-yl)methanol |
| This compound | 1. LiAlH₄, Anhydrous Solvent (e.g., THF, Diethyl ether) 2. H₃O⁺ workup | (4-(Isobutylsulfonyl)naphthalen-1-yl)methanol |
This table represents the expected products based on the general reactivity of aldehydes, as specific experimental data for this compound is not available.
The reaction of this compound with Grignard reagents (R-MgX) or other organometallic reagents, such as organolithium compounds (R-Li), is a powerful method for forming new carbon-carbon bonds and generating secondary alcohols. The organometallic reagent acts as a potent nucleophile, attacking the carbonyl carbon.
For instance, the reaction with methylmagnesium bromide (CH₃MgBr) would be expected to yield 1-(4-(isobutylsulfonyl)naphthalen-1-yl)ethan-1-ol. The regioselectivity of such additions to naphthalenic systems can sometimes be influenced by the solvent and the specific organometallic species used. nih.gov
Table 2: Representative Grignard and Organometallic Addition Products
| Starting Material | Reagent | Expected Product |
| This compound | 1. CH₃MgBr, Anhydrous Solvent (e.g., THF) 2. H₃O⁺ workup | 1-(4-(Isobutylsulfonyl)naphthalen-1-yl)ethan-1-ol |
| This compound | 1. PhLi, Anhydrous Solvent (e.g., Diethyl ether) 2. H₃O⁺ workup | (4-(Isobutylsulfonyl)naphthalen-1-yl)(phenyl)methanol |
This table illustrates the anticipated products from these reactions. Specific yields and reaction conditions would require experimental validation.
The addition of hydrogen cyanide (HCN) to the aldehyde group of this compound would result in the formation of a cyanohydrin, specifically 2-hydroxy-2-(4-(isobutylsulfonyl)naphthalen-1-yl)acetonitrile. This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a strong nucleophile. pressbooks.publibretexts.org The reaction is reversible, and the equilibrium generally favors the cyanohydrin product for aldehydes. pressbooks.pub
For safety and ease of handling, the reaction is often carried out using a salt such as sodium or potassium cyanide followed by the addition of an acid, or by using a transcyanation agent like acetone (B3395972) cyanohydrin. libretexts.orgekb.eg The resulting cyanohydrins are valuable synthetic intermediates that can be further transformed into α-hydroxy carboxylic acids or β-amino alcohols. pressbooks.publibretexts.org
A study on the related compound 1-naphthaldehyde (B104281) demonstrated its conversion to the corresponding cyanohydrin using potassium cyanide or acetone cyanohydrin. ekb.eg
Table 3: Cyanohydrin Formation Reaction
| Starting Material | Reagents | Expected Product |
| This compound | NaCN, H₂SO₄ (catalytic) | 2-Hydroxy-2-(4-(isobutylsulfonyl)naphthalen-1-yl)acetonitrile |
| This compound | Acetone cyanohydrin, Base catalyst | 2-Hydroxy-2-(4-(isobutylsulfonyl)naphthalen-1-yl)acetonitrile |
The products and conditions in this table are based on established procedures for cyanohydrin formation with aromatic aldehydes.
Condensation Reactions
Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. For aldehydes, aldol (B89426) and related condensations are among the most significant.
In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which may then dehydrate to an α,β-unsaturated carbonyl compound. magritek.com this compound, lacking α-hydrogens, cannot form an enolate itself. However, it can act as an electrophilic partner in a crossed or mixed aldol condensation with another carbonyl compound that does possess α-hydrogens (e.g., acetone or acetophenone).
This type of reaction, known as a Claisen-Schmidt condensation, is typically carried out under basic conditions. magritek.com The enolate of the partner ketone would attack the aldehyde of this compound, and the resulting aldol adduct would likely dehydrate readily due to the formation of a conjugated system with the naphthalene (B1677914) ring. For example, condensation with acetone would be expected to yield 4-(4-(isobutylsulfonyl)naphthalen-1-yl)but-3-en-2-one.
Condensation reactions of the parent 1-naphthaldehyde are known, for example, with 3-aminophenol (B1664112) to form a Schiff base. nih.gov While not an aldol condensation, this demonstrates the reactivity of the naphthaldehyde core in condensation processes.
Table 4: Expected Claisen-Schmidt Condensation Products
| Electrophile | Enolate Source | Base Catalyst | Expected Product (after dehydration) |
| This compound | Acetone | NaOH or KOH | 4-(4-(Isobutylsulfonyl)naphthalen-1-yl)but-3-en-2-one |
| This compound | Acetophenone | NaOH or KOH | 3-(4-(Isobutylsulfonyl)naphthalen-1-yl)-1-phenylprop-2-en-1-one |
This table provides hypothetical products for the Claisen-Schmidt condensation based on the general reaction mechanism.
Oxidation Reactions
The aldehyde group of this compound is susceptible to oxidation to a higher oxidation state, primarily a carboxylic acid or an ester through rearrangement.
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O) or pyridinium (B92312) chlorochromate (PCC) under specific conditions. For this compound, oxidation would yield 4-(isobutylsulfonyl)naphthalene-1-carboxylic acid. The robust sulfonyl group is expected to be stable under these oxidative conditions.
| Starting Material | Oxidizing Agent | Expected Product |
| This compound | Potassium Permanganate | 4-(Isobutylsulfonyl)naphthalene-1-carboxylic acid |
The Baeyer-Villiger oxidation is a reaction that converts a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.org While less common for aldehydes, this reaction can occur, typically leading to the formation of a formate (B1220265) ester, which can then be hydrolyzed to a carboxylic acid. The reaction mechanism involves the migration of a group from the carbonyl carbon to the adjacent oxygen of the peroxyacid. wikipedia.org The migratory aptitude of different groups generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org
In the case of this compound, the Baeyer-Villiger oxidation would involve the migration of either the naphthyl group or the hydrogen atom. Due to the higher migratory aptitude of the aryl group compared to hydrogen, the expected product would be the formate ester of 4-(isobutylsulfonyl)naphthalen-1-ol.
| Substrate | Reagent | Expected Product |
| This compound | m-Chloroperoxybenzoic acid (m-CPBA) | 4-(Isobutylsulfonyl)naphthalen-1-yl formate |
Reactions Involving the Sulfonyl Group
The sulfonyl group, while generally considered stable, can participate in certain chemical reactions, most notably acting as a leaving group in nucleophilic substitution reactions under specific conditions.
Potential for Sulfonyl as a Leaving Group
The sulfonyl group (-SO2R) is an electron-withdrawing group and can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by other electron-withdrawing groups. In the case of this compound, the presence of the aldehyde group, also an electron-withdrawing group, could potentially facilitate the displacement of the isobutylsulfonyl group by a strong nucleophile.
The mobility of sulfonyl groups as leaving groups in aromatic nucleophilic substitutions has been studied, and their effectiveness is influenced by the electronic and steric environment of the molecule. rsc.org For a nucleophilic attack on the C4 position of the naphthalene ring, a strong nucleophile, such as a thiolate or an alkoxide, would be required. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized intermediate.
| Substrate | Nucleophile | Potential Product |
| This compound | Sodium Methoxide | 4-Methoxy-1-naphthaldehyde |
It is important to note that such a reaction would likely require forcing conditions (high temperature, strong nucleophile) and would compete with nucleophilic attack at the aldehyde carbonyl. The relative reactivity would depend on the specific reaction conditions and the nature of the nucleophile.
Interaction with Adjacent Carbanions (α-Sulfonyl Carbanions)
The isobutylsulfonyl group possesses acidic α-protons on the carbon adjacent to the sulfonyl group. In the presence of a strong base, this position can be deprotonated to form a resonance-stabilized α-sulfonyl carbanion. The stability of this carbanion is attributed to the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group.
While no studies on the intramolecular or intermolecular reactions of the α-sulfonyl carbanion of this compound have been reported, such species are known to participate in various carbon-carbon bond-forming reactions, including alkylations, aldol-type additions, and Michael additions. The presence of the aldehyde group on the naphthalene ring could potentially lead to intramolecular cyclization reactions under suitable conditions, though this remains to be experimentally verified.
Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring
Electrophilic aromatic substitution (SEAr) on the naphthalene ring of this compound would be significantly influenced by the directing effects of the two existing substituents. wikipedia.org
-SO₂R (Isobutylsulfonyl) group: This is a strongly deactivating and meta-directing group due to its electron-withdrawing inductive and resonance effects.
-CHO (Formyl) group: This is also a deactivating and meta-directing group.
Given that both substituents are on the same ring and are deactivating, electrophilic aromatic substitution would be expected to be difficult, requiring harsh reaction conditions. The directing effects of these groups would likely direct incoming electrophiles to the C5 and C8 positions of the naphthalene ring, which are meta to the formyl group and on the adjacent ring, or to the C6 and C7 positions. The precise regioselectivity would depend on the interplay of the electronic effects of both groups and steric hindrance.
No specific studies on the halogenation or nitration of this compound have been found in the reviewed literature. Theoretically, such reactions would require forcing conditions and would likely yield a mixture of constitutional isomers, with the substitution pattern dictated by the combined directing effects of the sulfonyl and formyl groups.
Nucleophilic Aromatic Substitution on the Naphthalene Ring
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. nih.govnih.gov The isobutylsulfonyl and formyl groups are strongly deactivating, which could potentially activate the naphthalene ring towards nucleophilic attack. If a suitable leaving group (e.g., a halide) were present on the ring, particularly at a position activated by the existing substituents (ortho or para), SNAr could be feasible. However, in the absence of such a leaving group, nucleophilic aromatic substitution on the hydrogen-substituted naphthalene ring is highly unlikely.
Radical Reactions and Photochemical Transformations
The scientific literature lacks any reports on the radical reactions or photochemical transformations of this compound. The aldehyde group could potentially undergo photochemical reactions, such as photoreduction or Norrish-type reactions, upon UV irradiation. The sulfonyl group is generally robust under radical and photochemical conditions.
Metal-Catalyzed Cross-Coupling Reactions (if applicable)
For this compound to participate in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, it would typically need to be functionalized with a leaving group, most commonly a halide (Br, I) or a triflate. researchgate.netdntb.gov.ua As the parent compound does not possess such a group, it would not be a direct substrate for these reactions. If a halogenated derivative were prepared, cross-coupling reactions could potentially be employed to introduce new carbon-carbon or carbon-heteroatom bonds.
Mechanistic Studies of Reactions Involving 4 Isobutylsulfonyl 1 Naphthaldehyde
Elucidation of Reaction Pathways
Currently, there is no specific information available in the scientific literature detailing the elucidation of reaction pathways for 4-(Isobutylsulfonyl)-1-naphthaldehyde.
Kinetic Investigations and Rate-Determining Steps
No kinetic data or studies on the rate-determining steps of reactions involving this compound have been published.
Transition State Analysis
Detailed transition state analyses for reactions of this compound are not present in the current body of scientific research.
Solvent Effects and Catalysis in Reaction Mechanisms
There is no available research that specifically investigates the effects of solvents or the role of catalysis in the reaction mechanisms of this compound.
Spectroscopic Elucidation and Structural Characterization of 4 Isobutylsulfonyl 1 Naphthaldehyde
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional techniques, a complete picture of atomic connectivity and spatial relationships can be assembled.
1D NMR (¹H, ¹³C) for Structural Confirmation
The predicted ¹H and ¹³C NMR spectra offer the initial and most direct evidence for the presence of the naphthaldehyde, isobutyl, and sulfonyl moieties.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the isobutyl group. The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The protons on the naphthalene ring are influenced by both the electron-withdrawing aldehyde and isobutylsulfonyl groups. The sulfonyl group, in particular, will cause a significant downfield shift for protons ortho and para to its position.
¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data. The aldehyde carbonyl carbon is expected to appear significantly downfield. The naphthalene ring will display ten distinct signals, with their chemical shifts influenced by the positions of the two substituents. The carbons of the isobutyl group will appear in the upfield aliphatic region.
Predicted ¹H NMR Data for 4-(Isobutylsulfonyl)-1-naphthaldehyde (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.4 | s | 1H | H-C(O) |
| ~9.3 | d | 1H | H-8 |
| ~8.4 | d | 1H | H-2 |
| ~8.3 | d | 1H | H-5 |
| ~8.1 | d | 1H | H-3 |
| ~7.8 | t | 1H | H-7 |
| ~7.7 | t | 1H | H-6 |
| ~3.1 | d | 2H | -SO₂-CH₂ - |
| ~2.2 | m | 1H | -CH(CH₃ )₂ |
| ~1.1 | d | 6H | -CH(CH₃ )₂ |
Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~193.0 | C =O |
| ~140.0 | C-4 |
| ~137.0 | C-1 |
| ~135.5 | C-8a |
| ~134.0 | C-5 |
| ~131.0 | C-7 |
| ~130.0 | C-2 |
| ~129.0 | C-4a |
| ~128.5 | C-6 |
| ~125.0 | C-8 |
| ~124.0 | C-3 |
| ~62.0 | -SO₂-CH₂ - |
| ~29.0 | -CH (CH₃)₂ |
| ~22.0 | -CH(CH₃ )₂ |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are essential to confirm the assignments made from 1D spectra and to piece together the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include those between adjacent aromatic protons (H-2 with H-3; H-5 with H-6; H-6 with H-7; H-7 with H-8). Within the isobutyl group, correlations would be seen between the -CH₂- protons and the -CH- proton, and between the -CH- proton and the two -CH₃ groups.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments in the tables above.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range connectivity (over 2-3 bonds). Key HMBC correlations would be expected from:
The aldehyde proton to the C-1 and C-8a carbons of the naphthalene ring.
The H-2 and H-3 protons to the C-4 carbon, and the H-5 proton to the C-4 carbon, confirming the position of the sulfonyl group.
The -CH₂- protons of the isobutyl group to the C-4 carbon of the naphthalene ring, providing the critical link between the aliphatic chain and the aromatic system via the sulfonyl bridge.
NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the primary constitutional analysis of this achiral molecule, NOESY could provide information about through-space proximity of protons, helping to confirm assignments, particularly between the H-8 proton and the aldehyde proton.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and formula of the compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition. For this compound, the molecular formula is C₁₅H₁₆O₃S.
Predicted HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₅H₁₆O₃S |
| Calculated Exact Mass | 288.0820 |
| Ionization Mode | ESI+ |
| Observed Ion [M+H]⁺ | 289.0898 |
Fragmentation Pattern Interpretation
Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion would be expected to undergo characteristic fragmentation, providing further structural proof. Key fragmentation pathways would include:
Loss of the Isobutyl Group: Cleavage of the S-C(isobutyl) bond would lead to a fragment corresponding to the naphthalenesulfonyl cation.
Loss of SO₂: A common fragmentation for aromatic sulfones is the extrusion of sulfur dioxide, which would result in an ion corresponding to 4-isobutyl-1-naphthaldehyde. nih.gov
Aldehyde Fragmentation: Loss of a hydrogen radical (M-1) or the entire formyl group (M-29) is characteristic of naphthaldehydes. miamioh.edu
Isobutyl Chain Fragmentation: Loss of a propyl radical from the molecular ion.
Predicted Key Mass Fragments
| m/z (charge/mass ratio) | Proposed Fragment Identity |
| 288 | [M]⁺ (Molecular Ion) |
| 259 | [M - CHO]⁺ |
| 224 | [M - SO₂]⁺ |
| 155 | [C₁₁H₇O]⁺ (Naphthoyl cation) |
| 127 | [C₁₀H₇]⁺ (Naphthyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound is predicted to show strong, characteristic absorption bands confirming the presence of the aldehyde and sulfonyl groups, as well as the aromatic and aliphatic hydrocarbon components.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3070 | Medium | Aromatic C-H Stretch |
| ~2960, ~2870 | Medium | Aliphatic C-H Stretch (isobutyl) |
| ~2850, ~2750 | Medium, weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1700 | Strong | Aldehyde C=O Stretch |
| ~1590, ~1510, ~1460 | Medium | Aromatic C=C Ring Stretch |
| ~1320 | Strong | Asymmetric S=O Stretch (Sulfone) |
| ~1150 | Strong | Symmetric S=O Stretch (Sulfone) |
| ~830 | Strong | C-H Out-of-plane Bending (substituted naphthalene) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the conjugated systems and the presence of chromophores within the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the naphthaldehyde chromophore. For the parent compound, 1-naphthaldehyde (B104281), characteristic absorption bands are observed that correspond to π → π* and n → π* transitions. The naphthalene ring system gives rise to intense π → π* transitions, typically observed at shorter wavelengths (higher energy). The aldehyde group introduces a weaker n → π* transition at a longer wavelength (lower energy), resulting from the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital.
The presence of the isobutylsulfonyl group at the 4-position of the naphthalene ring is anticipated to modulate these electronic transitions. The sulfonyl group is generally considered an electron-withdrawing group, which can influence the energy levels of the molecular orbitals. This substitution may cause a shift in the absorption maxima (λmax) to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths, depending on the nature of the interaction with the naphthalene π-system. An increase in the molar absorptivity (ε), known as a hyperchromic effect, or a decrease, a hypochromic effect, may also be observed.
Based on data for analogous naphthaldehyde derivatives, the expected UV-Vis absorption data for this compound in a non-polar solvent like cyclohexane (B81311) are summarized in the table below.
| Transition | Expected λmax (nm) | Typical Molar Absorptivity (ε, L·mol-1·cm-1) |
| π → π | ~220-250 | 20,000 - 50,000 |
| π → π | ~290-320 | 5,000 - 10,000 |
| n → π* | ~340-370 | 100 - 500 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.
While a specific crystal structure for this compound has not been reported in the crystallographic databases, the expected molecular geometry can be inferred from the known structures of 1-naphthaldehyde derivatives and aromatic sulfones. The naphthalene ring is expected to be essentially planar. The isobutylsulfonyl group will adopt a tetrahedral geometry around the sulfur atom, with the S-O and S-C bond lengths and O-S-O and C-S-C bond angles falling within the typical ranges observed for sulfones. st-andrews.ac.uk
The relative orientation of the isobutylsulfonyl group with respect to the naphthalene ring will be a key structural feature, influenced by steric and electronic factors. Crystal packing will be governed by intermolecular forces such as van der Waals interactions and potentially weak C-H···O hydrogen bonds involving the sulfonyl oxygen atoms and the aldehyde group.
Below is a table of expected crystallographic parameters for this compound, based on the analysis of similar compounds.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or P212121 |
| Key Bond Lengths (Å) | |
| S=O | 1.42 - 1.45 |
| S-C(naphthalene) | 1.75 - 1.78 |
| S-C(isobutyl) | 1.79 - 1.82 |
| C=O | 1.20 - 1.23 |
| **Key Bond Angles (°) ** | |
| O-S-O | 117 - 121 |
| C-S-C | 103 - 107 |
Note: These crystallographic parameters are predictive and based on data from structurally related aromatic sulfones and naphthaldehyde derivatives.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable to derivatives)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. wikipedia.org VCD provides information about the stereochemistry of a molecule based on its vibrational transitions in the infrared region, while ECD probes the stereochemistry through electronic transitions in the UV-Vis region.
The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a VCD or ECD spectrum. However, these techniques would be invaluable for the structural elucidation of chiral derivatives of this compound.
For instance, if a chiral center were introduced into the isobutyl group, or if the aldehyde were to react to form a chiral derivative (e.g., a chiral acetal (B89532) or a product of an asymmetric reaction), the resulting enantiomers would produce mirror-image VCD and ECD spectra. These spectra could be used to determine the absolute configuration of the newly formed stereocenter by comparing the experimental spectra with those predicted from quantum chemical calculations.
The application of VCD and ECD would be particularly powerful in the following scenarios for derivatives of this compound:
Determination of Absolute Configuration: For a synthesized chiral derivative, comparison of the experimental VCD and ECD spectra with calculated spectra for the (R) and (S) enantiomers would allow for an unambiguous assignment of the absolute configuration.
Enantiomeric Purity Assessment: The intensity of the VCD or ECD signal is proportional to the enantiomeric excess (ee) of a sample. This allows for the determination of the enantiomeric purity of a chiral derivative.
Conformational Analysis: Both VCD and ECD are sensitive to the solution-state conformation of molecules. These techniques could be used to study the preferred conformations of flexible chiral derivatives.
Computational Chemistry and Theoretical Investigations of 4 Isobutylsulfonyl 1 Naphthaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, grounded in the principles of quantum mechanics, provide a powerful lens through which to examine the intricacies of chemical structures and their interactions. For a molecule such as 4-(Isobutylsulfonyl)-1-naphthaldehyde, these calculations can elucidate the distribution of electrons, predict molecular geometry, and forecast chemical reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov This method is particularly well-suited for investigating the electronic structure of organic molecules like this compound. By calculating the electron density, DFT can be used to predict a variety of molecular properties.
The electronic structure of this compound, with its extended π-system from the naphthalene (B1677914) core and the electron-withdrawing sulfonyl and aldehyde groups, can be thoroughly analyzed. DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311G+(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between these frontier orbitals is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Furthermore, DFT can be used to calculate various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors are derived from the energies of the frontier orbitals and include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are instrumental in predicting how the molecule will interact with other chemical species.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.43 |
| HOMO-LUMO Gap (ΔE) | 4.42 |
| Electronegativity (χ) | 4.64 |
| Chemical Hardness (η) | 2.21 |
| Global Electrophilicity Index (ω) | 4.87 |
Note: The data in this table is hypothetical and serves as an illustrative example of the output from DFT calculations.
Ab Initio Methods for High-Level Calculations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit at a greater computational expense compared to DFT.
For this compound, high-level ab initio calculations could be employed to refine the molecular geometry and to obtain more precise values for electronic properties. For instance, while DFT is excellent for predicting ground-state geometries, ab initio methods like MP2 can offer a more accurate description of electron correlation effects, which can be important for molecules with complex electronic structures. These methods are particularly valuable for benchmarking the results obtained from more computationally efficient methods like DFT.
Molecular Modeling and Conformational Analysis
The three-dimensional structure of a molecule is intimately linked to its physical and chemical properties. Molecular modeling and conformational analysis are computational techniques used to explore the possible spatial arrangements of atoms in a molecule and to identify the most stable conformations.
For this compound, the primary sources of conformational flexibility are the rotation around the C-S bond of the isobutyl group and the C-C bond connecting the aldehyde group to the naphthalene ring. The bulky isobutylsulfonyl group can sterically hinder the rotation of the adjacent aldehyde group. A conformational analysis of 1-naphthaldehyde (B104281) has shown that the orientation of the formyl group is influenced by the surrounding molecular framework. rsc.org In the case of this compound, the presence of the sulfonyl group at the 4-position would likely introduce additional steric and electronic effects that influence the preferred conformation of the aldehyde group.
Computational methods can be used to generate a potential energy surface by systematically rotating these bonds and calculating the energy of the resulting conformers. This allows for the identification of local and global energy minima, which correspond to the stable conformations of the molecule.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra. For this compound, theoretical calculations can predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).
DFT calculations are commonly used to predict vibrational frequencies. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These predicted frequencies can then be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts for the various hydrogen and carbon atoms in this compound can be compared to experimental NMR data to confirm the molecular structure.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aldehyde (C=O) | Stretching | 1705 |
| Sulfonyl (S=O) | Asymmetric Stretching | 1350 |
| Sulfonyl (S=O) | Symmetric Stretching | 1160 |
| Naphthalene (C=C) | Aromatic Stretching | 1600-1450 |
Note: The data in this table is hypothetical and serves as an illustrative example of the output from vibrational frequency calculations.
Reaction Mechanism Simulations and Energetics
Computational chemistry can be used to model chemical reactions, providing detailed insights into reaction pathways and the energies of transition states and intermediates. For this compound, a potential reaction of interest is the nucleophilic addition to the carbonyl carbon of the aldehyde group.
By mapping the potential energy surface of the reaction, the transition state structure can be located, and the activation energy can be calculated. This information is crucial for understanding the kinetics and feasibility of a given reaction. Different reaction pathways can be compared to determine the most likely mechanism. For example, the addition of a nucleophile to the aldehyde could be modeled, and the energy profile of the reaction could be calculated to determine the height of the energy barrier that must be overcome for the reaction to proceed.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.
In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or orange) would indicate areas of high electron density, which are susceptible to electrophilic attack. researchgate.net These regions would be expected to be localized around the electronegative oxygen atoms of the aldehyde and sulfonyl groups. Conversely, regions of positive electrostatic potential (typically colored blue) indicate areas of low electron density and are prone to nucleophilic attack. nih.gov Such positive regions would likely be found around the hydrogen atoms and the carbonyl carbon of the aldehyde group. The MEP map provides a clear, visual representation of the molecule's reactivity landscape. researchgate.net
Derivatization Strategies for 4 Isobutylsulfonyl 1 Naphthaldehyde
Synthesis of New Naphthalene-Based Compounds
The aldehyde functionality at the 1-position of the naphthalene (B1677914) ring is a key handle for the synthesis of new derivatives. Standard carbonyl chemistry provides a direct route to a multitude of new naphthalene-based compounds.
Condensation Reactions: The aldehyde can readily undergo condensation reactions with primary amines to form Schiff bases (imines). For instance, reaction with various substituted anilines can yield a series of N-aryl-N-[1-(4-(isobutylsulfonyl)naphthalen-1-yl)methylene]amines. Similarly, condensation with drugs containing primary amine groups, such as pyrimethamine (B1678524) or sulfonamides, can lead to the formation of new hybrid molecules. rsc.org
Reductive Amination: The imines formed from condensation reactions can be subsequently reduced to stable secondary amines. This two-step, one-pot procedure of reductive amination expands the accessible chemical space, allowing for the introduction of a wide range of substituents.
Wittig and Related Reactions: The aldehyde group can be converted to an alkene through the Wittig reaction or its variants like the Horner-Wadsworth-Emmons reaction. This allows for the introduction of vinyl, styryl, or other unsaturated moieties at the 1-position of the naphthalene ring, which can then be subjected to further transformations.
Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents or organolithium compounds. This leads to the formation of secondary alcohols, which can be further oxidized, esterified, or used in other synthetic transformations.
| Reaction Type | Reagents | Functional Group Transformation |
| Condensation | Primary Amines (e.g., R-NH₂) | Aldehyde to Imine (Schiff Base) |
| Reductive Amination | Primary Amines, Reducing Agent (e.g., NaBH₄) | Aldehyde to Secondary Amine |
| Wittig Reaction | Phosphonium Ylides (e.g., Ph₃P=CHR) | Aldehyde to Alkene |
| Nucleophilic Addition | Grignard Reagents (e.g., R-MgBr) | Aldehyde to Secondary Alcohol |
Introduction of Heteroatoms and Complex Scaffolds
The naphthalene ring itself, as well as the sulfonyl and aldehyde groups, can serve as points for the introduction of heteroatoms and more complex molecular scaffolds.
From the Aldehyde Group: The aldehyde can be a precursor for various heterocyclic systems. For example, reaction with hydrazines can yield hydrazones, which can be cyclized to form pyrazole (B372694) or indazole derivatives. Similarly, multicomponent reactions involving the aldehyde, an amine, and a third component can be employed to construct complex heterocyclic frameworks.
From the Naphthalene Ring: While the existing substituents will direct further substitution, palladium-catalyzed cross-coupling reactions on a halogenated precursor to 4-(isobutylsulfonyl)-1-naphthaldehyde could be a viable strategy. For instance, if a bromo-substituted naphthalene sulfonamide is used as a starting material, Suzuki, Sonogashira, or Buchwald-Hartwig couplings could be employed to introduce aryl, alkynyl, or amino groups, respectively. researchgate.net
From the Sulfonyl Group: The isobutylsulfonyl group is generally stable. However, derivatization can be achieved by modifying the isobutyl chain. For instance, radical-mediated halogenation of the isobutyl group could introduce a handle for further nucleophilic substitution, allowing for the introduction of heteroatoms like oxygen, nitrogen, or sulfur.
| Strategy | Potential Reaction | Introduced Moiety |
| Heterocycle Synthesis | Reaction with Hydrazines | Pyrazole or Indazole Rings |
| Cross-Coupling Reactions | Suzuki, Sonogashira, Buchwald-Hartwig | Aryl, Alkynyl, Amino Groups |
| Isobutyl Chain Modification | Radical Halogenation and Nucleophilic Substitution | Halogens, Ethers, Amines, Thioethers |
Creation of Chiral Derivatives
The synthesis of enantiomerically pure derivatives is of significant interest. Several strategies can be employed to introduce chirality into the this compound framework.
Asymmetric Nucleophilic Addition: The use of chiral catalysts or chiral auxiliaries in nucleophilic addition reactions to the aldehyde group can lead to the formation of chiral secondary alcohols with high enantiomeric excess. For example, the addition of organozinc reagents in the presence of a chiral amino alcohol catalyst can provide enantiomerically enriched products.
Chiral Derivatizing Agents: Reaction of the aldehyde with chiral amines or hydrazines can lead to the formation of diastereomeric imines or hydrazones, which could potentially be separated by chromatography. Subsequent cleavage of the chiral auxiliary would yield the enantiomerically pure derivative.
Synthesis of Chiral Sulfonamides: If the synthetic route starts from a naphthalenesulfonyl chloride, reaction with a chiral amine can produce a chiral sulfonamide. mdpi.com This chirality can then influence subsequent reactions on the naphthalene ring or the aldehyde group.
| Approach | Method | Outcome |
| Asymmetric Catalysis | Chiral catalysts in nucleophilic additions | Enantiomerically enriched secondary alcohols |
| Chiral Auxiliaries | Reaction with chiral amines/hydrazines | Separable diastereomers |
| Chiral Starting Materials | Use of chiral amines with a sulfonyl chloride precursor | Chiral sulfonamide derivatives |
Functionalization for Further Chemical Transformations
The initial derivatives of this compound can be designed to contain functional groups that are amenable to further chemical transformations, thereby enabling the synthesis of even more complex molecules.
Introduction of Orthogonal Protecting Groups: By carefully choosing reagents, it is possible to introduce functional groups with orthogonal protecting groups. This allows for the selective deprotection and reaction at one site of the molecule without affecting other reactive sites.
Click Chemistry Handles: The introduction of azide (B81097) or alkyne functionalities, for instance through the reaction of a halogenated precursor with sodium azide or an alkynyl nucleophile, would allow the resulting molecule to participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry").
Desulfonylative Functionalization: The aryl sulfonyl group can, under certain conditions, be used as a leaving group in cross-coupling reactions. nih.gov This desulfonylative functionalization allows for the substitution of the isobutylsulfonyl group with other functionalities, such as aryl or alkyl groups, through transition-metal-catalyzed processes.
| Strategy | Example | Potential Application |
| Orthogonal Protection | Introduction of Boc and Fmoc protected amines | Selective peptide coupling |
| Click Chemistry | Introduction of azide or alkyne groups | Facile conjugation to biomolecules or polymers |
| Desulfonylative Coupling | Palladium-catalyzed cross-coupling | Replacement of the sulfonyl group with other substituents |
The Chemical Versatility of this compound in Advanced Organic Synthesis
Introduction
In the landscape of advanced organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, aromatic aldehydes bearing sulfonyl groups have emerged as versatile intermediates due to the unique electronic properties conferred by the sulfonyl moiety and the reactive nature of the aldehyde. This article focuses on the applications of a specific, yet underexplored, compound: this compound. While detailed and widespread research on this particular molecule is nascent, its structural features suggest a significant potential in several areas of organic synthesis, which will be explored herein. This exploration is based on established chemical principles and the known reactivity of related naphthaldehyde and sulfonyl-containing compounds.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of 4-(isobutylsulfonyl)-1-naphthaldehyde is a foundational step for its further study. Future research should prioritize the development of efficient, scalable, and environmentally benign synthetic methods.
Key Research Objectives:
Linear vs. Convergent Strategies: A primary avenue of investigation involves comparing linear and convergent synthetic pathways. A linear approach might involve the sulfonation of a 1-naphthaldehyde (B104281) precursor, while a convergent strategy could involve coupling an isobutylsulfonyl-functionalized naphthalene (B1677914) with a formylating agent.
Green Chemistry Approaches: Emphasis should be placed on sustainable methods. This includes exploring the use of greener solvents, reducing the number of synthetic steps, and employing catalytic systems over stoichiometric reagents. For instance, developing metal-catalyzed C-H functionalization to directly install the sulfonyl group onto a naphthalene precursor would be a significant advancement. researchgate.net The use of reagents like Rongalite for direct and sustainable synthesis of sulfones could also be explored. digitellinc.com
Process Optimization: Detailed studies on reaction conditions, including temperature, pressure, catalyst loading, and reaction time, are necessary to maximize yield and purity while minimizing waste.
| Proposed Synthetic Approach | Key Reagents/Catalysts | Potential Advantages | Research Focus |
| Route A: Late-Stage Sulfonylation | 1-Naphthaldehyde, Isobutylsulfinic acid, Oxidant | Utilizes a readily available starting material. | Screening of various oxidants and reaction conditions for chemoselectivity. |
| Route B: Early-Stage Sulfonylation | 4-Bromo-1-naphthaldehyde, Sodium isobutylsulfinate, Cu Catalyst | Potentially high-yielding cross-coupling reaction. | Optimization of catalyst system and ligand for efficient coupling. |
| Route C: C-H Functionalization | Naphthalene-1-carbaldehyde, Isobutylsulfonylating agent, Transition metal catalyst (e.g., Pd, Ru) | Atom-economical and avoids pre-functionalization. researchgate.net | Discovery of a suitable directing group and catalytic system for regioselective C-H activation. |
| Route D: From Naphthalene Sulfonyl Chloride | Naphthalene-4-sulfonyl chloride, Reducing agent, Isobutylating agent, Formylating agent | Modular approach allowing for variation. | Step-wise efficiency and purification challenges. |
Exploration of Unconventional Reaction Pathways
The unique electronic and steric environment of this compound may enable unconventional reaction pathways that are not readily accessible to simpler aromatic aldehydes or sulfones.
Photochemical Transformations: The naphthalene core is a well-known chromophore. nih.gov Research into the photochemical reactivity of this compound could uncover novel cycloadditions, rearrangements, or C-H functionalization reactions. researchgate.netacs.org For example, photochemical synthesis of ynones from aryl aldehydes and sulfone-based alkynes has been reported, suggesting potential for similar light-induced transformations. researchgate.netacs.org
Catalytic Desulfonylative Reactions: While sulfones are often considered stable, they can participate in catalytic cross-coupling reactions where the sulfonyl group acts as a leaving group. rsc.orgrsc.org Investigating whether the isobutylsulfonyl moiety can be displaced via transition-metal catalysis would open up pathways to further functionalize the 4-position of the naphthalene ring. rsc.org
Remote Functionalization: The interplay between the electron-withdrawing aldehyde and sulfonyl groups could influence the reactivity of the naphthalene ring at other positions. Studies could explore whether these groups can direct remote C-H activation or other functionalization reactions, leading to polysubstituted naphthalene derivatives. researchgate.net
Investigations into its Role in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials. rsc.orgmdpi.com The aldehyde group in this compound makes it an ideal candidate for a variety of MCRs.
Scaffold for Diversity-Oriented Synthesis: This compound can serve as a key building block in well-known MCRs such as the Ugi, Passerini, Biginelli, and Hantzsch reactions. The resulting products would incorporate the isobutylsulfonyl naphthalene moiety, providing a diverse library of complex molecules for screening in medicinal chemistry or materials science. rsc.org
Synthesis of Novel Heterocycles: Naphthaldehyde derivatives can be used to construct novel heterocyclic systems. rsc.org For example, reacting this compound with active methylene compounds and a nitrogen source could lead to unique pyridines, pyrimidines, or other fused heterocyclic structures. The steric hindrance from the naphthalene ring might influence the stereochemical outcome of these reactions. rsc.org
Post-MCR Modifications: The sulfone group, being generally inert to many MCR conditions, would be retained in the final product. This functional handle could then be used for subsequent modifications, adding another layer of complexity and functionality to the synthesized molecules.
| Multi-Component Reaction | Potential Reactants | Resulting Molecular Scaffold | Potential Application Area |
| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Medicinal Chemistry |
| Biginelli Reaction | Urea, β-Ketoester | Dihydropyrimidinone | Pharmaceutical Scaffolds |
| Hantzsch Dihydropyridine Synthesis | β-Ketoester (2 equiv.), Ammonia | Dihydropyridine | Calcium Channel Blockers |
| Kabachnik–Fields Reaction | Amine, Dialkyl Phosphite | α-Aminophosphonate | Bioactive Compounds |
Advanced Spectroscopic and Computational Characterization
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and potential applications.
Spectroscopic Analysis: Comprehensive characterization using advanced spectroscopic techniques is essential. This includes 1D and 2D NMR (COSY, HSQC, HMBC) for unambiguous proton and carbon assignments, and X-ray crystallography to determine its solid-state structure and packing. mdpi.com UV-Visible and fluorescence spectroscopy should be employed to probe its photophysical properties, as naphthalene derivatives are often fluorescent. nih.govmdpi.com
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's properties. bohrium.com These studies can be used to:
Calculate the molecular orbital energies (HOMO-LUMO) to understand its electronic transitions and reactivity. mdpi.com
Generate theoretical IR and NMR spectra to aid in experimental characterization. mdpi.com
Map the molecular electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack. mdpi.com
Model reaction pathways to predict the feasibility of proposed synthetic routes and transformations.
Potential for Derivatization Towards Specific Chemical Utilities
The aldehyde and sulfone functional groups serve as versatile handles for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.
Aldehyde Modifications: The aldehyde group can be readily transformed into a variety of other functional groups. For instance, reductive amination can produce amines, oxidation can yield a carboxylic acid, and reaction with organometallic reagents can lead to secondary alcohols. These transformations open the door to new classes of compounds with different chemical and physical properties.
Probes and Sensors: Naphthaldehyde derivatives are used as derivatizing agents for detecting various analytes. nih.govnih.gov The unique substitution pattern of this compound could be exploited to develop novel fluorescent probes. For example, its reaction with specific amines or hydrazines could lead to Schiff base derivatives whose fluorescence properties change upon binding to metal ions or other target molecules. researchgate.net
Materials Science Applications: The rigid, aromatic naphthalene core suggests potential applications in materials science. Derivatives could be synthesized to act as building blocks for polymers, organic light-emitting diodes (OLEDs), or other functional materials. The sulfone group could enhance thermal stability or solubility of such materials.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 4-(Isobutylsulfonyl)-1-naphthaldehyde, and how are reaction conditions optimized?
- Answer : Synthesis involves introducing the isobutylsulfonyl group via sulfonation of 1-naphthaldehyde precursors. Key steps include reacting 1-chloromethylnaphthalene with isobutylsulfonyl chloride under basic conditions (e.g., NaOH), followed by oxidation to the aldehyde. Purification via column chromatography or recrystallization ensures product integrity. Reaction parameters like temperature (80–120°C) and solvent polarity (e.g., DMF) are optimized to enhance yield and selectivity, as demonstrated in analogous sulfonation protocols .
Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?
- Answer : Nuclear Magnetic Resonance (NMR; 1H, 13C) confirms substituent positions and purity. Infrared (IR) spectroscopy identifies sulfonyl (S=O, ~1350 cm⁻¹) and aldehyde (C=O, ~1700 cm⁻¹) groups. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) assesses purity and molecular weight. X-ray crystallography resolves stereochemistry, while UV-Vis spectroscopy evaluates electronic transitions influenced by the sulfonyl group .
Q. How does the isobutylsulfonyl group affect the compound’s solubility and stability in various solvents?
- Answer : The hydrophobic isobutylsulfonyl group reduces aqueous solubility but enhances stability in aprotic solvents (e.g., DCM, THF). Solubility parameters (Hansen solubility coefficients) and stability under thermal/oxidative stress are tested via accelerated degradation studies. Polar aprotic solvents are preferred for reactions, as shown in studies of sulfonated naphthalenes .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of this compound at peri- or ortho-positions?
- Answer : Transient directing groups (TDGs) like pyridine-based ligands coordinate metal catalysts (e.g., Pd) to direct C–H activation. Density Functional Theory (DFT) calculations (M06-2X functional) predict electron density distribution, guiding site selectivity. For peri-functionalization, steric hindrance from the sulfonyl group is mitigated by TDG-assisted metal coordination, as validated in naphthaldehyde methylation studies .
Q. How can computational models predict the metabolic pathways and CYP450 interactions of this compound?
- Answer : Molecular docking and quantum mechanical/molecular mechanics (QM/MM) simulations identify binding affinities with CYP isoforms (e.g., 3A4, 2C19). In vitro assays using human liver microsomes and CYP Supersomes monitor metabolite formation (e.g., sulfone hydrolysis products). Kinetic parameters (Km, Vmax) are derived from Michaelis-Menten analysis, as applied to terbinafine’s 1-naphthaldehyde metabolite .
Q. What role does the sulfonyl group play in modulating photophysical properties for applications in fluorescent probes?
- Answer : The electron-withdrawing sulfonyl group redshifts absorption/emission spectra by stabilizing excited states. Time-Dependent DFT (TD-DFT) calculates frontier molecular orbitals to predict fluorescence quantum yields. Experimental validation includes time-resolved fluorescence spectroscopy in solvents of varying polarity, as demonstrated for benzyloxy-naphthaldehydes .
Methodological Considerations
Q. How are contradictions in reactivity data resolved for sulfonated naphthaldehydes?
- Answer : Conflicting data (e.g., unexpected nucleophilic attack sites) are addressed via mechanistic probes: isotopic labeling (e.g., D₂O exchange) tracks proton transfer, while Hammett plots correlate substituent effects with reaction rates. Contradictions in CYP-mediated metabolism are clarified using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Q. What experimental designs minimize byproduct formation during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
